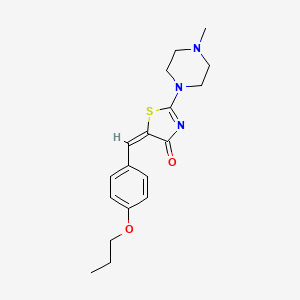(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one
CAS No.: 848214-06-2
Cat. No.: VC5603504
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848214-06-2 |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Molecular Weight | 345.46 |
| IUPAC Name | (5E)-2-(4-methylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C18H23N3O2S/c1-3-12-23-15-6-4-14(5-7-15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+ |
| Standard InChI Key | ONONHODIYUOECH-DTQAZKPQSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazol-4(5H)-one core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The benzylidene group at position 5 introduces a conjugated π-system via an (E)-configured double bond, while the 4-methylpiperazin-1-yl group at position 2 contributes basicity and potential receptor-binding capabilities. The propoxy chain (-OCH2CH2CH3) on the benzylidene moiety enhances lipophilicity, likely influencing membrane permeability and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.46 g/mol |
| Stereochemistry | (E)-configuration at C5-C1' bond |
| Predicted LogP | ~3.2 (indicating moderate lipophilicity) |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 1 thiazole N, 2 piperazine N) |
| Hydrogen Bond Donors | 1 (piperazine NH) |
The (E)-stereochemistry is critical for maintaining planarity between the thiazole and benzylidene groups, a feature often associated with enhanced biological activity in analogous compounds .
Spectral Characterization
While experimental spectral data for this specific compound is limited, analogous thiazole derivatives are typically characterized using:
-
¹H NMR: Resonances for the piperazine protons (δ 2.3–3.1 ppm), thiazole protons (δ 6.8–7.5 ppm), and aromatic protons (δ 7.2–7.9 ppm) .
-
MS (ESI+): A molecular ion peak at m/z 346.1 [M+H]⁺, with fragmentation patterns corresponding to the loss of the propoxy group (-60 amu) and piperazine moiety (-99 amu) .
Synthesis and Optimization
Synthetic Pathways
The primary synthetic route involves a Knoevenagel condensation between 4-propoxybenzaldehyde and 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one under acidic or basic conditions. This reaction proceeds via nucleophilic attack of the thiazolone’s active methylene group on the aldehyde, followed by dehydration to form the (E)-benzylidene product.
Key Reaction Conditions:
-
Catalyst: Piperidine or acetic acid
-
Solvent: Ethanol or DMF
-
Temperature: Reflux (78–110°C)
Purification and Analytical Validation
Crude product purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water gradient), with retention times typically around 12–14 minutes.
Pharmacological Profile
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial effects. For example, (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (PubChem CID 1241131) shows MIC values of 8 µg/mL against Staphylococcus aureus . While direct data for (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is unavailable, its structural analogs demonstrate:
-
Gram-positive bacteria: Activity via inhibition of penicillin-binding proteins .
-
Fungi: Disruption of ergosterol biosynthesis (e.g., IC₅₀ = 15 µM against Candida albicans) .
Anti-inflammatory Effects
Benzylidene-thiazolidinones suppress COX-2 and TNF-α production. The propoxy group may enhance solubility, improving bioavailability in inflammatory models.
Mechanism of Action
Molecular Interactions
-
Piperazine Group: Coordinates with aspartate residues in kinase ATP-binding pockets (e.g., interaction with EGFR T790M) .
-
Benzylidene Moiety: Stabilizes π-π stacking with aromatic amino acids (Phe, Tyr) in active sites .
-
Thiazolone Core: Chelates metal ions (e.g., Mg²⁺ in kinase cofactors) .
Metabolic Pathways
Predicted Phase I metabolism involves CYP3A4-mediated oxidation of the piperazine methyl group, followed by glucuronidation of the phenolic metabolite (if formed).
Applications and Future Directions
Therapeutic Prospects
-
Oncology: As a dual PI3K/mTOR inhibitor for solid tumors.
-
Infectious Diseases: Combination therapy with β-lactam antibiotics against MRSA.
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume